2'-O-MB-CAMP sodium salt
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Overview
Description
2’-O-Monobutyryladenosine-3’, 5’-cyclic monophosphate, sodium salt (2’-O-MB-CAMP sodium salt) is a lipophilic precursor of cyclic adenosine monophosphate (cAMP). This compound is metabolically activated by esterases, releasing cAMP and butyrate. It is significantly more lipophilic and membrane-permeant compared to cAMP .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-MB-CAMP sodium salt involves the esterification of cAMP with butyric acid. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of 2’-O-MB-CAMP sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2’-O-MB-CAMP sodium salt undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in 2’-O-MB-CAMP sodium salt can be hydrolyzed by esterases, releasing cAMP and butyrate.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrolysis: Esterases are commonly used to hydrolyze the ester bond in 2’-O-MB-CAMP sodium salt.
Oxidation and Reduction: Common reagents for oxidation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), while reduction reactions may use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Hydrolysis: The major products formed are cAMP and butyrate.
Scientific Research Applications
2’-O-MB-CAMP sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of cAMP analogs.
Biology: It serves as a tool to study cAMP-dependent signaling pathways.
Medicine: It is used in research to understand the role of cAMP in various physiological processes.
Industry: It is utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
2’-O-MB-CAMP sodium salt is metabolically activated by esterases, which hydrolyze the ester bond to release cAMP and butyrate. cAMP then activates protein kinase A (PKA), leading to the phosphorylation of various target proteins. This activation triggers a cascade of signaling events that regulate numerous cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bucladesine Sodium Salt: Another cell-permeable cAMP analog that activates cAMP-dependent protein kinase (PKA).
Rp-2’-O-MB-cAMPS: A metabolically activatable form of the PKA inhibitor Rp-cAMPS.
Uniqueness
2’-O-MB-CAMP sodium salt is unique due to its high lipophilicity and membrane permeability, which make it more effective in delivering cAMP into cells compared to other cAMP analogs .
Properties
Molecular Formula |
C14H17N5NaO7P |
---|---|
Molecular Weight |
421.28 g/mol |
IUPAC Name |
sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate |
InChI |
InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)25-11-10-7(4-23-27(21,22)26-10)24-14(11)19-6-18-9-12(15)16-5-17-13(9)19;/h5-7,10-11,14H,2-4H2,1H3,(H,21,22)(H2,15,16,17);/q;+1/p-1/t7-,10-,11-,14-;/m1./s1 |
InChI Key |
GIHLXWZLZUNUHO-HOLUKZPASA-M |
Isomeric SMILES |
CCCC(=O)O[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C=NC4=C(N=CN=C43)N.[Na+] |
Canonical SMILES |
CCCC(=O)OC1C2C(COP(=O)(O2)[O-])OC1N3C=NC4=C(N=CN=C43)N.[Na+] |
Origin of Product |
United States |
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